REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=CC2C=CC=CC=2)[N:4]=1)#[N:2].[O:17]=[O+][O-]>CO.C(Cl)Cl>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[O:17])[N:4]=1)#[N:2]
|
Name
|
4-cyano-2-(2-phenylethenyl)-pyrimidine
|
Quantity
|
2.238 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC(=NC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is produced (about 0.5 hour)
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
has been removed (about 0.75 hour)
|
Duration
|
0.75 h
|
Type
|
ADDITION
|
Details
|
3.5 ml of dimethyl sulfide are added to the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product is purified over silica gel (eluant: n-hexane/ethyl acetate 1:3)
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=NC(=NC=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |